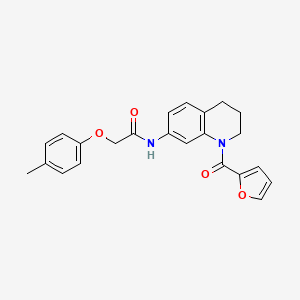
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural motifs including a furan ring, a tetrahydroquinoline moiety, and an acetamide group. These components contribute to its diverse biological interactions and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3. Its molecular weight is approximately 338.41 g/mol. The structural complexity of this compound allows for multiple modes of interaction with biological targets.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.41 g/mol |
| Functional Groups | Furan, Tetrahydroquinoline, Acetamide |
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antibacterial properties. For instance, related compounds have shown efficacy against various strains of bacteria by inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis. The sulfonamide group present in some derivatives is particularly noted for its antibacterial activity.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of tetrahydroquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases through antioxidant activity and by modulating neurotransmitter systems. Studies have indicated that they can enhance cognitive function in animal models by improving synaptic plasticity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
- Protein Binding : The presence of hydrogen bond donors and acceptors facilitates binding to target proteins.
Study on Antibacterial Activity
In a study published in Heterocyclic Chemistry - New Perspectives, researchers evaluated the antibacterial properties of a related compound derived from tetrahydroquinoline. The compound demonstrated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value indicating effectiveness at low concentrations .
Study on Anticancer Effects
A recent investigation into the anticancer effects of tetrahydroquinoline derivatives revealed that these compounds could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported a dose-dependent increase in apoptosis markers upon treatment with the compound .
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-6-10-19(11-7-16)29-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-28-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLCNPUPFLYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













